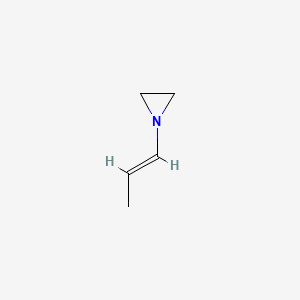
Aziridine, 1-(1-propenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-(1-propenyl)-, (E)-: is an organic compound with the molecular formula C₅H₉N . It is a derivative of aziridine, characterized by the presence of a propenyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dehydration of Aminoethanol: One common method for synthesizing aziridines involves the dehydration of aminoethanol.
Wenker Synthesis: Another method involves converting aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination.
Industrial Production Methods: Industrial production of aziridines often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Aziridine, 1-(1-propenyl)-, (E)- can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where the propenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Aziridine, 1-(1-propenyl)-, (E)- is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: This compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry:
Polymer Production: Aziridines are used in the production of polymers with unique properties, such as high strength and flexibility.
Coatings and Adhesives: They are also used in the formulation of coatings and adhesives due to their reactive nature.
Mecanismo De Acción
The mechanism of action of aziridine, 1-(1-propenyl)-, (E)- involves its ability to form covalent bonds with various molecular targets. The strained three-membered ring of aziridine makes it highly reactive, allowing it to interact with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity is exploited in both chemical synthesis and biological applications .
Comparación Con Compuestos Similares
Aziridine, 1-(1-propenyl)-, (Z)-: This is a stereoisomer of the (E)-form, differing in the spatial arrangement of the propenyl group.
Aziridine: The parent compound without the propenyl group.
Ethyleneimine: Another three-membered ring compound with similar reactivity.
Uniqueness: Aziridine, 1-(1-propenyl)-, (E)- is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar aziridines. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Propiedades
Número CAS |
80839-91-4 |
|---|---|
Fórmula molecular |
C5H9N |
Peso molecular |
83.13 g/mol |
Nombre IUPAC |
1-[(E)-prop-1-enyl]aziridine |
InChI |
InChI=1S/C5H9N/c1-2-3-6-4-5-6/h2-3H,4-5H2,1H3/b3-2+ |
Clave InChI |
BEUWPRGCKSXXRV-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/N1CC1 |
SMILES canónico |
CC=CN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


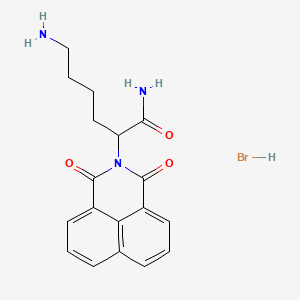
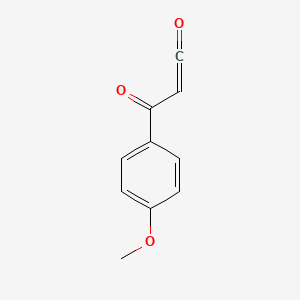
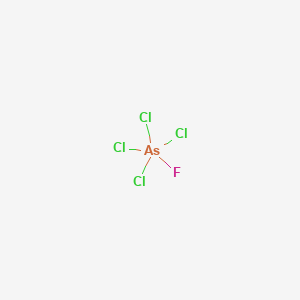

![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)

![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)
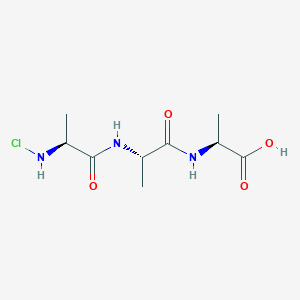

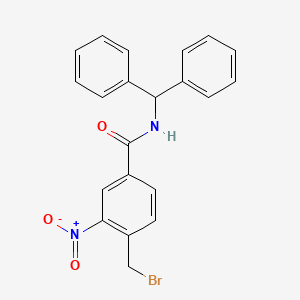
![2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14408830.png)
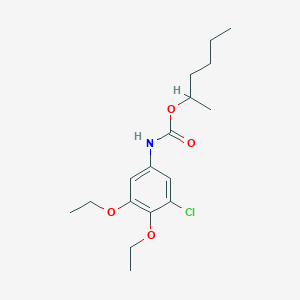
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)
